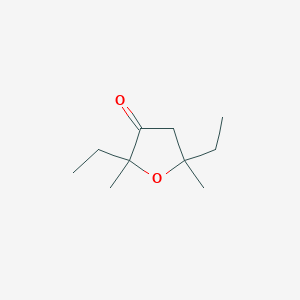

2,5-diethyl-2,5-dimethyloxolan-3-one

Beschreibung

2,5-Diethyl-2,5-dimethyloxolan-3-one is a cyclic ketone derivative of oxolane (tetrahydrofuran, THF) with two ethyl and two methyl substituents at the 2- and 5-positions of the ring. This compound is structurally distinct from simpler cyclic ethers and ketones due to its branched alkyl substituents, which influence its physicochemical properties, reactivity, and stability. These comparisons are critical for understanding substituent effects on combustion kinetics, oxidative stability, and detection challenges in analytical workflows .

Eigenschaften

CAS-Nummer |

18063-89-3 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2,5-diethyl-2,5-dimethyloxolan-3-one |

InChI |

InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |

InChI-Schlüssel |

ZRKCXPIUZAYNFE-UHFFFAOYSA-N |

SMILES |

CCC1(CC(=O)C(O1)(C)CC)C |

Kanonische SMILES |

CCC1(CC(=O)C(O1)(C)CC)C |

Andere CAS-Nummern |

18063-89-3 |

Synonyme |

2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,5-diethyl-2,5-dimethyl-1,4-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods: In industrial settings, the production of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: 2,5-diethyl-2,5-dimethyloxolan-3-one can undergo oxidation reactions to form corresponding furanone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives. Sodium borohydride is a commonly used reducing agent.

Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group. Halogenation reactions using halogens like chlorine or bromine are typical examples.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Halogens (chlorine, bromine), catalysts, room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Furanone derivatives with additional oxygen-containing functional groups.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated furanone compounds.

Wissenschaftliche Forschungsanwendungen

2,5-diethyl-2,5-dimethyloxolan-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Wirkmechanismus

The mechanism of action of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,5-Dimethyltetrahydrofuran (2,5-DMTHF)

- Structure : A cyclic ether with methyl groups at the 2- and 5-positions.

- Reactivity : In combustion studies, 2,5-DMTHF produces fuel-specific intermediates such as 2,5-dimethylfuran and hexa-2,5-dione. Its reaction pathways mirror those of THF but with additional methyl-derived products .

- Key Difference : Unlike 2,5-diethyl-2,5-dimethyloxolan-3-one, 2,5-DMTHF lacks a ketone functional group, making it less polar and more volatile.

2,5-Dimethyloxolan-3-one

- Structure : A cyclic ketone with methyl groups at the 2- and 5-positions.

Substituent Effects on Stability and Detection

The ethyl and methyl groups in 2,5-diethyl-2,5-dimethyloxolan-3-one introduce steric and electronic effects that distinguish it from simpler analogs:

- Steric Hindrance : Ethyl groups may hinder nucleophilic attacks at the ketone group, increasing thermal stability compared to 2,5-dimethyloxolan-3-one.

- Analytical Challenges : Like 2,5-dimethyloxolan-3-one, the diethyl-dimethyl variant may evade detection in conventional GC setups due to low volatility or column incompatibility .

Data Table: Comparative Properties of Cyclic Ethers/Ketones

Notes on Limitations

- The scarcity of direct studies on 2,5-diethyl-2,5-dimethyloxolan-3-one necessitates reliance on analog-based inferences.

- Contradictions in detection methods (e.g., GC limitations for cyclic ketones ) highlight the need for method standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.